molecular formula C10H12ClNO4 B1432006 4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene CAS No. 1803590-30-8

4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene

Cat. No. B1432006
M. Wt: 245.66 g/mol
InChI Key: VBNFAZYMYFVMFE-UHFFFAOYSA-N
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Description

4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene, also known as 4-chloro-1-methoxy-2-nitrobenzene (MCNB), is a synthetic organic compound that is commonly used in scientific research. It is a colorless to pale yellow liquid with a faint aromatic odor. MCNB is used in a variety of scientific studies, such as synthesis, drug design, and biochemical and physiological research.

Scientific Research Applications

1. Synthesis of Tetra-Substituted Imidazole

  • Summary of Application: This compound is used in the synthesis of a tetra-substituted imidazole, specifically 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL). The reaction involves benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
  • Methods of Application: The synthesis is a one-pot reaction involving the aforementioned reagents. The exact experimental procedures and technical details would be available in the original research paper .
  • Results or Outcomes: The synthesized imidazole was evaluated for its antioxidant and antimicrobial activities. The antimicrobial studies revealed that the metal complexes of this compound were more effective against various strains of bacteria and fungi than the ligand itself .

2. Synthesis of Schiff Base Ligand

  • Summary of Application: This compound is used in the synthesis of a Schiff base ligand, specifically 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol. The reaction involves 5-chlorosalicylaldehyde and 4-fluoroaniline .
  • Methods of Application: The synthesis involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
  • Results or Outcomes: The synthesized Schiff base ligand was used to form complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). The exact results or outcomes, including any quantitative data or statistical analyses, would be available in the original research paper .

properties

IUPAC Name

4-chloro-1-(1-methoxypropan-2-yloxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-7(6-15-2)16-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNFAZYMYFVMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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